molecular formula C8H12N2O2S B3333059 Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate CAS No. 942625-78-7

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Cat. No. B3333059
M. Wt: 200.26 g/mol
InChI Key: QHLZYAIVDXLQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501750B2

Procedure details

A mixture of ethyl 3-nitrilo-N-propionylalaninate (10 g), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (24.1 g) and tetrahydrofuran (150 mL) was stirred at 70° C. for 16 hr. The reaction mixture was concentrated under reduced pressure, and the obtained residue was extracted with ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. After purification by silica gel column chromatography, the obtained residue was recrystallized from ethyl acetate-hexane to give the title compound as colorless crystals (3.8 g, 38%).
Name
ethyl 3-nitrilo-N-propionylalaninate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][C@@H:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:4][C:5](=O)[CH2:6][CH3:7].COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:23]2)=CC=1>O1CCCC1>[NH2:1][C:2]1[S:23][C:5]([CH2:6][CH3:7])=[N:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
ethyl 3-nitrilo-N-propionylalaninate
Quantity
10 g
Type
reactant
Smiles
N#C[C@H](NC(CC)=O)C(=O)OCC
Name
Quantity
24.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the obtained residue was extracted with ethyl acetate and saturated aqueous sodium hydrogencarbonate solution
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(N=C(S1)CC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.